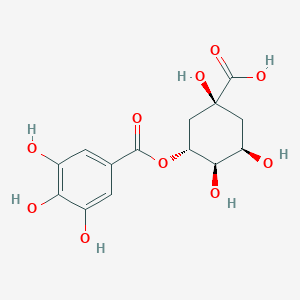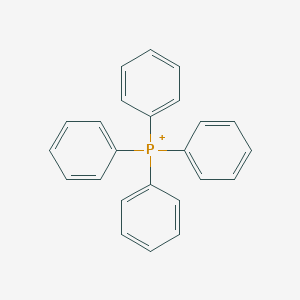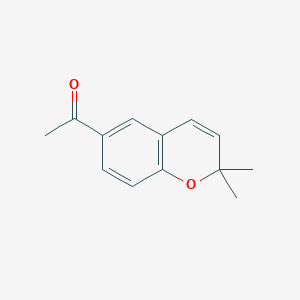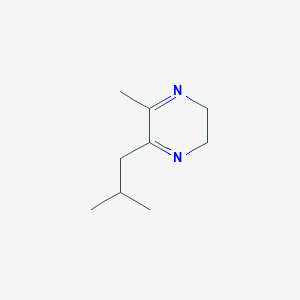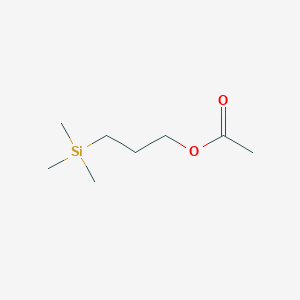
1-Propanol, 3-(trimethylsilyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-(trimethylsilyl)-, acetate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ether, benzene, and chloroform. This compound is commonly used as a reagent in organic synthesis and as a solvent in chromatography.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-(trimethylsilyl)-, acetate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in other molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Propanol, 3-(trimethylsilyl)-, acetate. However, it is not known to have any significant toxic effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Propanol, 3-(trimethylsilyl)-, acetate in lab experiments is its high solubility in organic solvents, which makes it useful as a solvent in chromatography. However, its use as a reagent in organic synthesis requires careful handling and may pose a risk of fire or explosion.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Propanol, 3-(trimethylsilyl)-, acetate. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of research could involve the use of this compound as a protecting group for alcohols in organic synthesis. Additionally, further studies could be conducted to investigate the mechanism of action and potential applications of this compound in other fields, such as medicine or materials science.
Synthesemethoden
The synthesis of 1-Propanol, 3-(trimethylsilyl)-, acetate can be achieved through a variety of methods, including the reaction of 3-(trimethylsilyl)propan-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. Another method involves the reaction of 3-(trimethylsilyl)propan-1-ol with acetic acid and a dehydrating agent such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-(trimethylsilyl)-, acetate is commonly used in scientific research as a reagent in the synthesis of various organic compounds. It is also used as a solvent in chromatography and as a protecting group for alcohols in organic synthesis.
Eigenschaften
CAS-Nummer |
18388-41-5 |
|---|---|
Produktname |
1-Propanol, 3-(trimethylsilyl)-, acetate |
Molekularformel |
C8H18O2Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
3-trimethylsilylpropyl acetate |
InChI |
InChI=1S/C8H18O2Si/c1-8(9)10-6-5-7-11(2,3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
XVHIVCBIAKEVLK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC[Si](C)(C)C |
Kanonische SMILES |
CC(=O)OCCC[Si](C)(C)C |
Andere CAS-Nummern |
18388-41-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



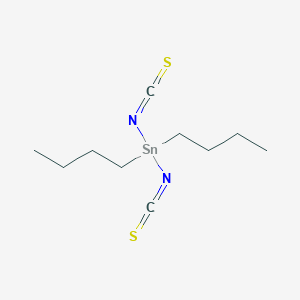
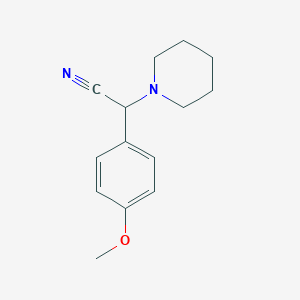
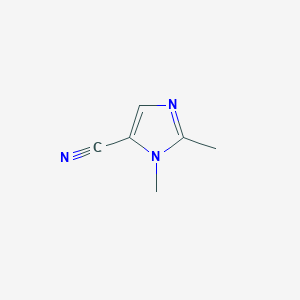
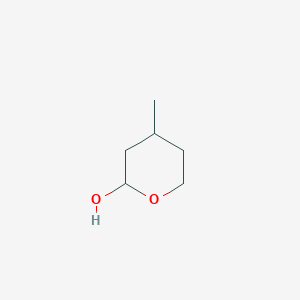
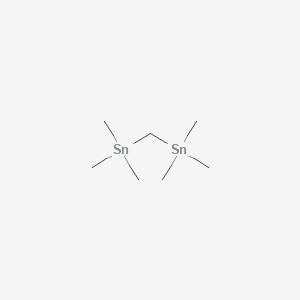
![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)
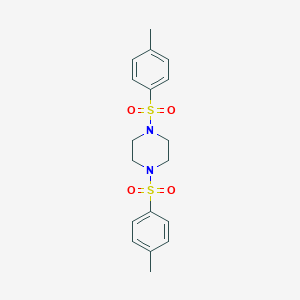
![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)
